molecular formula C20H18FN3O2 B2608303 4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1171661-82-7

4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2608303
M. Wt: 351.381
InChI Key: GEPUAJIKEQYXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Functionalization Reactions and Synthetic Applications

Research into the functionalization reactions of pyrazole derivatives, such as the study by İ. Yıldırım, F. Kandemirli, and E. Demir (2005), explores the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides through reactions with various amines. This process highlights the versatility of pyrazole compounds in synthesizing new chemical entities with potential biological or material applications. These synthetic pathways can lead to the development of novel compounds with tailored properties for specific research purposes. The study provides a foundation for understanding the chemical reactivity and potential modifications of the pyrazole core structure, which is relevant to the compound (Yıldırım, Kandemirli, & Demir, 2005).

Antiviral and Anticancer Potential

The synthesis and evaluation of pyrazole derivatives for biological activities are of significant interest in medicinal chemistry. For instance, M. Ahsan et al. (2018) explored the cytotoxicity of pyrazoline analogues against breast cancer cell lines, highlighting the potential of pyrazole derivatives as anticancer agents. These studies suggest that modifications on the pyrazole ring can lead to compounds with significant biological activities, offering a pathway for the development of new therapeutic agents. The potential anticancer activity of pyrazole derivatives underlines the importance of research into compounds like "4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide" for their possible applications in drug discovery (Ahsan et al., 2018).

Molecular Design and Drug Development

The structural features of pyrazole derivatives, including the presence of a fluorophenyl group, are crucial for their interaction with biological targets. The design and synthesis of such compounds, as discussed by T. Mano et al. (2004), involve the exploration of fluorinated derivatives for improved pharmacokinetic and toxicological profiles. These findings are directly relevant to the development of new drugs, showcasing the importance of detailed chemical modifications, such as those seen in "4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide," for enhancing drug efficacy and safety (Mano et al., 2004).

properties

IUPAC Name

N-cyclopropyl-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-15-6-10-17(11-7-15)24-12-18(26-13-14-4-2-1-3-5-14)19(23-24)20(25)22-16-8-9-16/h1-7,10-12,16H,8-9,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPUAJIKEQYXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

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